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Abstract
This document provides a comprehensive guide to the ¹H-NMR and ¹³C-NMR spectral

assignment of Guaijaverin (quercetin-3-O-α-L-arabinopyranoside), a flavonoid glycoside with

significant biological activities. Detailed experimental protocols for sample preparation and

NMR analysis are presented, along with a complete spectral data assignment in a tabular

format. Additionally, visual diagrams generated using DOT language illustrate the chemical

structure and the experimental workflow for spectral elucidation, catering to researchers,

scientists, and professionals in the field of drug development and natural product chemistry.

Introduction
Guaijaverin, a quercetin glycoside, is a natural flavonoid found in various medicinal plants,

notably in the leaves of guava (Psidium guajava). It has garnered scientific interest due to its

potential therapeutic properties. Accurate structural elucidation is paramount for understanding

its structure-activity relationships and for quality control in herbal medicine. Nuclear Magnetic

Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous

determination of the chemical structure of natural products like Guaijaverin. This application

note details the complete ¹H and ¹³C-NMR spectral assignment and provides standardized

protocols for its analysis.
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The chemical structure of Guaijaverin consists of a quercetin aglycone linked to an α-L-

arabinopyranoside moiety at the C-3 position. The standard numbering for the flavonoid and

sugar rings is presented in the diagram below.
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Caption: Chemical structure of Guaijaverin with atom numbering.
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¹H and ¹³C-NMR Spectral Data
The ¹H and ¹³C-NMR spectral data for Guaijaverin were acquired in deuterated methanol

(CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent

signal, and coupling constants (J) are in Hertz (Hz).
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Atom No. ¹³C Chemical Shift (δ)
¹H Chemical Shift (δ),
Multiplicity, Coupling
Constant (J in Hz)

Quercetin Moiety

2 157.2 -

3 134.8 -

4 178.6 -

5 161.5 -

6 98.2 6.10 (d, J=2.5)

7 164.6 -

8 93.4 6.31 (d, J=2.5)

9 157.2 -

10 104.7 -

1' 123.1 -

2' 115.2 7.65 (d, J=2.5)

3' 145.2 -

4' 147.8 -

5' 115.0 6.80 (d, J=10.0)

6' 120.7 7.55 (dd, J=10.0, 2.5)

Arabinopyranoside Moiety

1'' 101.8 5.18 (d, J=5.0)

2'' 71.6 3.75 (m)

3'' 70.8 3.50 (m)

4'' 66.0 3.80 (m)

5'' 64.2 3.55 (m)
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Data sourced from "Isolation of Antimicrobial Compounds from Guava (Psidium guajava L.) and

their Structural Elucidation".[1]

Experimental Protocols
Extraction and Purification: Guaijaverin is typically isolated from plant material (e.g., guava

leaves) through solvent extraction (e.g., with methanol or ethanol), followed by partitioning

and chromatographic techniques such as column chromatography over silica gel or

Sephadex LH-20 to obtain a pure sample.[2][3]

Sample Dissolution: For NMR analysis, accurately weigh approximately 5-10 mg of purified

Guaijaverin.[4] Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as

methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry 5 mm NMR tube.

[4][5]

Filtration (Optional but Recommended): To ensure a homogeneous solution and prevent line

broadening in the NMR spectrum, it is advisable to filter the sample solution through a small

plug of glass wool or a syringe filter directly into the NMR tube.[6]

Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer, for

instance, a 400 MHz or 600 MHz instrument, equipped with a 5 mm probe.[1][7]

¹H-NMR Spectroscopy:

Acquire a standard one-dimensional ¹H-NMR spectrum.

Typical parameters include a 30° pulse width, a spectral width of approximately 12-16

ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C-NMR Spectroscopy:

Acquire a proton-decoupled ¹³C-NMR spectrum.

Due to the lower natural abundance of ¹³C, a larger number of scans is required compared

to ¹H-NMR.

2D-NMR Spectroscopy for Structural Elucidation:
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COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and

identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple

Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C atoms, which is crucial for connecting different structural

fragments and determining the glycosylation site.

Workflow for Spectral Assignment
The logical process for assigning the NMR spectra of Guaijaverin is outlined in the following

workflow diagram.
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Caption: Workflow for the NMR spectral assignment of Guaijaverin.
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Conclusion
The provided ¹H and ¹³C-NMR data, along with the detailed experimental protocols, offer a

robust framework for the identification and structural confirmation of Guaijaverin. The

application of 1D and 2D NMR techniques is essential for the complete and accurate

assignment of all proton and carbon signals, which is fundamental for the quality control and

further investigation of this pharmacologically relevant flavonoid glycoside. The structured

presentation of data and workflows in this note aims to facilitate the research endeavors of

scientists in natural product chemistry and drug development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b7765601?utm_src=pdf-body
https://www.benchchem.com/product/b7765601?utm_src=pdf-custom-synthesis
https://www.frontiersin.org/journals/natural-products/articles/10.3389/fntpr.2024.1414506/full
https://www.researchgate.net/post/How_do_i_prepare_the_plant_sample_for_NMR_analysis
http://www.ukm.my/mjas/v17_n2/sovia.pdf
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://pdfs.semanticscholar.org/5279/abd08e60eb110558927c1100df02b948f196.pdf?skipShowableCheck=true
https://chem.ch.huji.ac.il/nmr/preparation/preparation.html
https://pharmacologyonline.silae.it/files/archives/2020/vol3/PhOL_2020_3_A045_Torrenegra.pdf
https://www.benchchem.com/product/b7765601#h-nmr-and-c-nmr-spectral-assignment-for-guaijaverin
https://www.benchchem.com/product/b7765601#h-nmr-and-c-nmr-spectral-assignment-for-guaijaverin
https://www.benchchem.com/product/b7765601#h-nmr-and-c-nmr-spectral-assignment-for-guaijaverin
https://www.benchchem.com/product/b7765601#h-nmr-and-c-nmr-spectral-assignment-for-guaijaverin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7765601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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